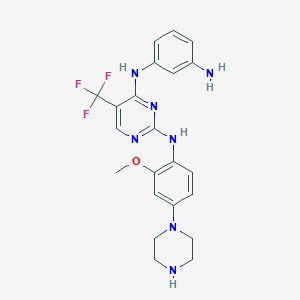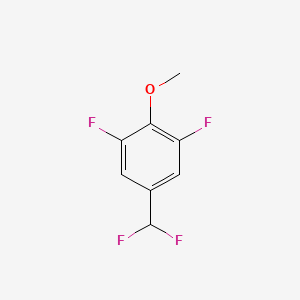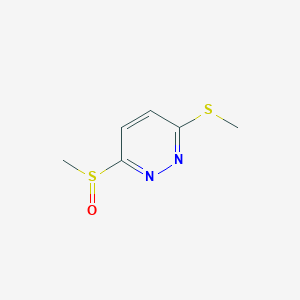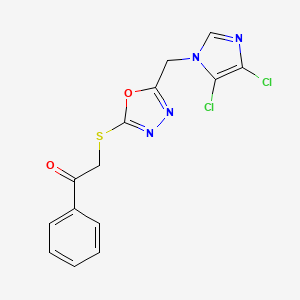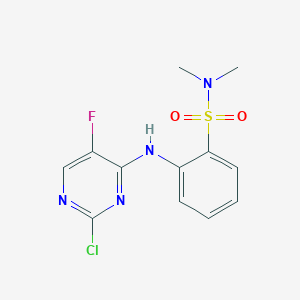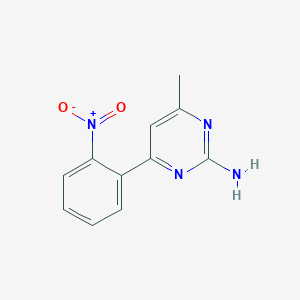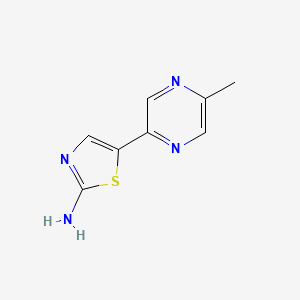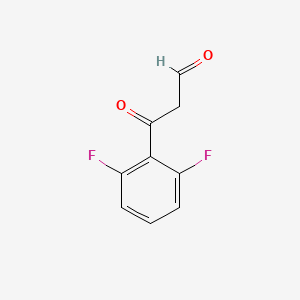
3-(2,6-Difluorophenyl)-3-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the Claisen-Schmidt condensation, where 2,6-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
3-(2,6-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3-(2,6-Difluorophenyl)-3-oxopropanal has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,6-Difluorophenyl)-3-oxopropanal involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, it can inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target proteins .
相似化合物的比较
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: Another compound with a difluorophenyl group, used in different applications.
Uniqueness
3-(2,6-Difluorophenyl)-3-oxopropanal is unique due to its specific combination of a difluorophenyl group and an oxopropanal moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H6F2O2 |
|---|---|
分子量 |
184.14 g/mol |
IUPAC 名称 |
3-(2,6-difluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6F2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2 |
InChI 键 |
CYHKTPHTNMHECB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


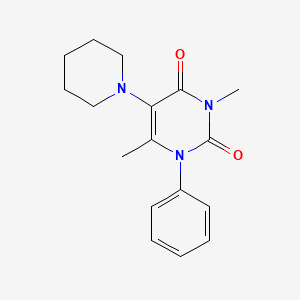
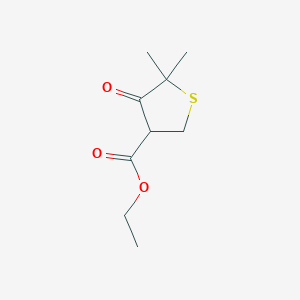
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)

